
2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide, also known as XAV-939, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in various cellular processes such as embryonic development, tissue homeostasis, and carcinogenesis.
科学研究应用
2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been widely used as a research tool to investigate the role of the Wnt/β-catenin signaling pathway in various biological processes. It has been shown to inhibit the activity of tankyrase, an enzyme that regulates the stability of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrase, 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide stabilizes Axin and promotes the degradation of β-catenin, leading to the inhibition of Wnt/β-catenin signaling. This mechanism of action has been implicated in the regulation of stem cell differentiation, tissue regeneration, and cancer development.
作用机制
As mentioned above, 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide inhibits the activity of tankyrase, leading to the stabilization of Axin and the degradation of β-catenin. This results in the inhibition of Wnt/β-catenin signaling, which is a major driver of cell proliferation and survival. Inhibition of this pathway has been shown to induce apoptosis and reduce the growth of cancer cells in vitro and in vivo. Additionally, 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to promote the differentiation of stem cells into specific lineages, such as neurons and adipocytes, by inhibiting Wnt/β-catenin signaling.
Biochemical and Physiological Effects:
2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide inhibits cell proliferation and induces apoptosis by suppressing Wnt/β-catenin signaling. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In stem cells, 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide promotes differentiation by inhibiting Wnt/β-catenin signaling. In addition, 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is its specificity for tankyrase and the Wnt/β-catenin signaling pathway. This allows for precise modulation of this pathway without affecting other cellular processes. Additionally, 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for therapeutic applications. However, one limitation of 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research on 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide. One area of interest is the development of 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide derivatives with improved solubility and potency. Another area of research is the investigation of the role of Wnt/β-catenin signaling in tissue regeneration and repair, which could have implications for the treatment of various diseases and injuries. Additionally, 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide could be used in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce side effects.
合成方法
2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide can be synthesized through a multi-step process starting from commercially available 2-amino-3-methylquinoxaline. The first step involves the protection of the amino group with tert-butoxycarbonyl (Boc) to yield Boc-2-amino-3-methylquinoxaline. The Boc group is then removed, and the resulting amine is reacted with 4-chlorobenzoyl chloride to give 2-amino-3-(((4-chlorobenzoyl)oxy)methyl)quinoxaline. This intermediate is then acetylated to give 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)quinoxaline, which is subsequently oxidized to the final product, 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide.
属性
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c1-11(23)18-16(10-27-19(24)12-3-5-13(20)6-4-12)21-15-8-7-14(26-2)9-17(15)22(18)25/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USENSTQADTVACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC=C(C=C3)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-methoxy-4-oxidoquinoxalin-2-yl)methyl 4-chlorobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7717677.png)
![1-benzoyl-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7717684.png)
![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717686.png)
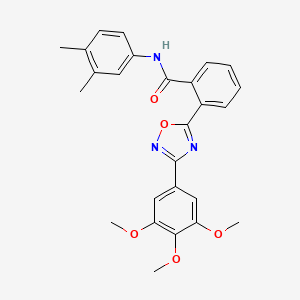
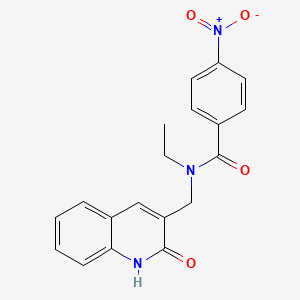
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7717713.png)
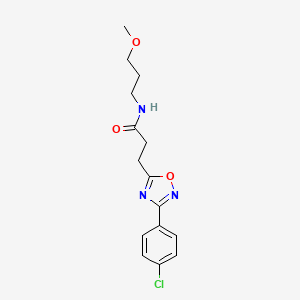
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7717726.png)
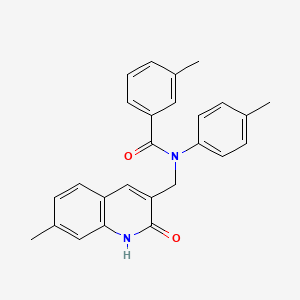
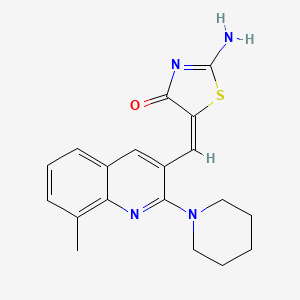
![1-(2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetyl)piperidine-4-carboxamide](/img/structure/B7717752.png)